Arsenenite

Descripción general

Descripción

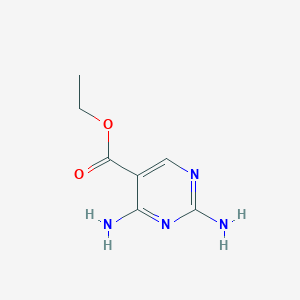

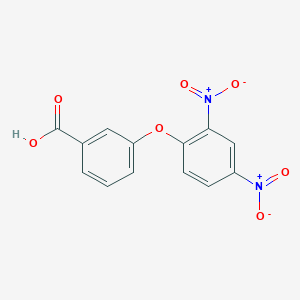

Arsenite is a chemical compound containing an arsenic oxyanion where arsenic has an oxidation state of +3 . It is used generically to identify soluble As III anions in fields that commonly deal with groundwater chemistry . Arsenite is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen .

Synthesis Analysis

Some arsenite salts can be prepared from an aqueous solution of As2O3 . Examples of these are the meta-arsenite salts and at low temperature, hydrogen arsenite salts can be prepared, such as Na2H2As4O8, NaAsO2·4H2O, Na2HAsO3·5H2O and Na5(HAsO3)(AsO3)·12H2O .

Molecular Structure Analysis

The 3D structure of ArsC protein was predicted by homology modelling and validated by the Ramachandran plot with 91.9% residues in the most favoured region . The geometry around the As III centers are approximately trigonal, the lone pair on the arsenic atom is stereochemically active .

Chemical Reactions Analysis

Arsenite can inhibit more than 200 enzymes . Hydrogen sulfide causes no precipitation from neutral or alkaline solutions. The precipitate is soluble in concentrated HNO3 or in ammoniacal H2O2 . Silver ion will precipitate yellow silver arsenite from neutral or slightly basic solution . Oxidizing agents readily oxidize arsenites (+3) to arsenates (+5) in alkaline or neutral solutions .

Physical And Chemical Properties Analysis

Arsenic is a gray, very brittle substance; sublimes at 615º. It combines readily with sulfur and oxygen at high temperatures . Arsenic is a steel-gray, brittle solid with low thermal and electrical conductivity .

Aplicaciones Científicas De Investigación

1. Chemistry and Mineral Formation

- Research on natural and synthetic arsenate minerals has revealed insights into the chemistry of secondary mineral formation involving arsenenite. Studies on minerals like olivenite, cornubite, and clinoclase have provided data on solubility products and free energy of formation, aiding in the understanding of the chemical conditions under which these minerals crystallize from aqueous solutions (Magalhães, Pedrosa de Jesus, & Williams, 1988).

2. Arsenene in Nanotechnology

- The study of puckered arsenene doped with transition metals has shown promising results in the fields of spintronics and catalysis. Doping with different metals like Ti, V, Cr, and others induces magnetic properties and enhances the material's potential as a catalyst, particularly in applications like CO oxidation (Luo et al., 2019).

3. Environmental Geochemistry

- In environmental geochemical studies, arsenenite's role is significant. Projects like the ARSENEX project in Brazil have utilized arsenenite to understand the processes of arsenic contamination and to develop solutions for mitigating its impact on the environment and public health (Matschullat & Deschamps, 2015).

4. Biomedical Applications

- Arsenene nanosheets have emerged as potential therapeutic agents for treating acute promyelocytic leukemia cells. Research has indicated that arsenene affects nuclear DNA replication and nucleotide excision repair pathways, offering a new avenue for cancer treatment (Wang et al., 2019).

5. Electronic and Optoelectronic Applications

- In the field of electronics, arsenene's properties as a two-dimensional semiconductor have been studied for potential use in devices. Its interaction with various small molecules like oxygen and water has been analyzed, providing insights into its behavior in electronic applications (Kistanov et al., 2019).

6. Arsenic Stabilization in Environmental Materials

- Studies on arsenic-bearing solid residuals have looked into the stabilization of these materials using minerals that interact with arsenenite. This research is crucial for environmental safety, particularly in areas affected by acid mine drainage (Raghav et al., 2013).

7. Arsenene in Energy and Catalysis

- Research on arsenene and other monoelemental two-dimensional materials (Xenes) has highlighted their potential in energy production and catalysis. Their unique physical and chemical properties make them suitable for various applications, including sensors and catalysts (Dongre S et al., 2022).

Mecanismo De Acción

The biological effects of arsenic (principally the trivalent forms, arsenite and arsenic trioxide) may be mediated by reactions with closely spaced cysteine residues on critical cell proteins . Sodium arsenite is an appropriate chemical stressor to induce the production of heat shock proteins, and the formation of cytoplasmic stress granules .

Safety and Hazards

Arsenic is highly toxic in its inorganic form . It can be harmful to the eyes, skin, liver, kidneys, lungs, and lymphatic system. Exposure to arsenic can also cause cancer . Long-term exposure to arsenic from drinking-water and food can cause cancer and skin lesions. It has also been associated with cardiovascular disease and diabetes .

Direcciones Futuras

Research into the cardiovascular effects of arsenic exposure provides future directions . Understanding the molecular mechanisms underlying initiation and metastasis of arsenic-induced cancers is essential for improving detection and targeted treatment of arsenic-induced cancers . There is also a need for sustainable remediation strategies .

Propiedades

InChI |

InChI=1S/AsO2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYIDMKXGSDQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

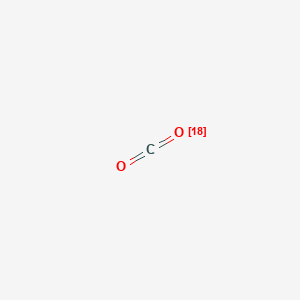

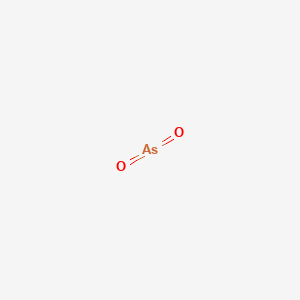

O=[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924198, DTXSID50938283 | |

| Record name | lambda~5~-Arsanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17306-35-3, 82868-04-0, 12255-12-8 | |

| Record name | Arsenenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsinooxy, oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082868040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lambda~5~-Arsanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.